Array ( [bid] => 13989101 ) Buy Methyl 3,4-dichloro-2-methylbenzoate

Methyl 3,4-dichloro-2-methylbenzoate

Catalog No.
S14543294
CAS No.
M.F
C9H8Cl2O2
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-dichloro-2-methylbenzoate

Product Name

Methyl 3,4-dichloro-2-methylbenzoate

IUPAC Name

methyl 3,4-dichloro-2-methylbenzoate

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C9H8Cl2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3

InChI Key

ULPNWCXEVOVDPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)C(=O)OC

Methyl 3,4-dichloro-2-methylbenzoate is an organic compound with the chemical formula C9H8Cl2O2C_9H_8Cl_2O_2 and a molecular weight of 219.06 g/mol. It is classified as an aromatic ester, derived from benzoic acid, where two chlorine atoms are substituted at the 3 and 4 positions and a methyl group at the 2 position of the benzene ring. The compound appears as a colorless to pale yellow liquid or solid, depending on its purity and form. Its structure is characterized by the presence of both chloro and methyl groups, which significantly influence its chemical reactivity and biological activity.

  • Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles in reactions such as:
    • Hydrolysis with water to form the corresponding acid.
    • Reaction with amines to yield amides.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine groups can facilitate further substitution reactions on the aromatic ring.
  • Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols or amines, depending on the reducing agent used.
  • Dechlorination: Under certain conditions, chlorine substituents may be removed, leading to simpler derivatives of methyl benzoate .

Research indicates that methyl 3,4-dichloro-2-methylbenzoate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that chlorinated benzoates possess antimicrobial effects against certain bacteria and fungi.
  • Insecticidal Activity: Compounds with similar structures have been noted for their effectiveness as insecticides in agricultural applications.
  • Potential Anticancer Activity: Preliminary studies indicate that chlorinated aromatic compounds may exhibit cytotoxic effects on cancer cell lines, although further research is necessary to establish specific mechanisms and efficacy .

Methyl 3,4-dichloro-2-methylbenzoate can be synthesized through various methods:

  • Chlorination of Methyl 2-methylbenzoate: This method involves the chlorination of methyl 2-methylbenzoate using chlorine gas or chlorinating agents like thionyl chloride under controlled conditions to introduce chlorine at the desired positions.
  • Friedel-Crafts Acylation: This method utilizes acylation reactions with acyl chlorides in the presence of a Lewis acid catalyst to form the ester.
  • Direct Esterification: Reacting 3,4-dichloro-2-methylbenzoic acid with methanol in the presence of an acid catalyst can yield methyl 3,4-dichloro-2-methylbenzoate .

Methyl 3,4-dichloro-2-methylbenzoate has several applications across various fields:

  • Agricultural Chemicals: Used as an intermediate in the synthesis of pesticides and herbicides due to its biological activity.
  • Pharmaceuticals: Potential use in drug development due to its biological properties.
  • Chemical Intermediates: Acts as a precursor for synthesizing other organic compounds in chemical manufacturing processes .

Interaction studies involving methyl 3,4-dichloro-2-methylbenzoate focus on its reactivity with biological molecules and other chemicals:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its potential therapeutic uses or toxicological effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems helps assess its safety and efficacy in applications like pharmaceuticals .

Methyl 3,4-dichloro-2-methylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-chloro-5-(hydroxymethyl)benzoateHydroxymethyl group at position 5Contains a hydroxymethyl group
Methyl 3-chloro-5-formylbenzoateFormyl group at position 5Contains an aldehyde functional group
Methyl 3-chloro-5-methylbenzoateMethyl group at position 5Different substitution pattern
Methyl 2-chloro-4-methylbenzoateChlorine at position 2 and methyl at position 4Different positioning of substituents

Methyl 3,4-dichloro-2-methylbenzoate's unique combination of two chlorine atoms along with a methyl group distinguishes it from these similar compounds, potentially affecting its reactivity and biological properties .

Multi-Step Synthetic Pathways for Methyl 3,4-Dichloro-2-Methylbenzoate

Friedel-Crafts Acylation Approaches with 3,4-Dichlorotoluene Derivatives

Friedel-Crafts acylation is a cornerstone reaction for introducing acyl groups to aromatic rings. For methyl 3,4-dichloro-2-methylbenzoate, this method leverages 3,4-dichlorotoluene as the starting material. The reaction proceeds via electrophilic substitution, where an acyl chloride (e.g., methyl chloroformate) reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Mechanism and Conditions

  • Electrophile Generation: AlCl₃ coordinates with the acyl chloride, polarizing the carbonyl group and generating the acylium ion (RCO⁺).
  • Aromatic Substitution: The acylium ion attacks the electron-rich 3,4-dichlorotoluene at the ortho or para position relative to the methyl group. However, steric hindrance from the 3,4-dichloro substituents directs the acyl group predominantly to the para position.
  • Esterification: Subsequent reaction with methanol under acidic conditions yields the methyl ester.

Optimization Parameters

ParameterOptimal ConditionEffect on Yield
Catalyst Loading1.2 equiv AlCl₃Maximizes electrophile activation
Temperature60°CBalances reaction rate and selectivity
SolventDichloromethaneEnhances solubility of intermediates
Reaction Time4–6 hoursEnsures complete conversion

Continuous flow reactors have been employed to improve efficiency, reducing side reactions and enabling precise temperature control.

Chloromethylation Strategies for Benzoate Functionalization

Chloromethylation involves introducing chloromethyl (-CH₂Cl) groups to aromatic systems, which can later be oxidized or substituted. For methyl 3,4-dichloro-2-methylbenzoate, this approach begins with 2-methylbenzoic acid, followed by sequential chlorination and esterification.

Stepwise Protocol

  • Chlorination:
    • 2-Methylbenzoic acid undergoes electrophilic chlorination using Cl₂ gas in the presence of FeCl₃ as a catalyst. The methyl group directs chlorine atoms to the 3 and 4 positions due to its ortho/para-directing nature.
    • Critical Note: Excess Cl₂ and prolonged reaction times favor di-substitution.
  • Esterification:
    • The resultant 3,4-dichloro-2-methylbenzoic acid is treated with methanol and sulfuric acid, forming the methyl ester via Fischer esterification.

Challenges and Solutions

  • Regioselectivity: Competing meta-directing effects from the carboxylic acid group necessitate precise stoichiometry.
  • Side Reactions: Over-chlorination is mitigated by using controlled Cl₂ flow rates and low temperatures (0–5°C).

Nitration-Reduction Sequences for Position-Specific Substitution

Nitration-reduction sequences enable precise substitution patterns by leveraging nitro groups as directing and transformable intermediates.

Synthetic Workflow

  • Nitration:
    • 2-Methylbenzoate is nitrated using a mixture of HNO₃ and H₂SO₄. The ester group directs nitro groups to the meta position, while the methyl group directs to ortho/para sites.
    • Outcome: Predominant formation of 3-nitro-2-methylbenzoate.
  • Reduction and Diazotization:
    • The nitro group is reduced to an amine using H₂/Pd-C.
    • Diazotization with NaNO₂/HCl converts the amine to a diazonium salt, which is subsequently treated with CuCl to replace the diazo group with chlorine.

Optimization Insights

  • Temperature Control: Diazotization requires strict maintenance at 0–5°C to prevent decomposition.
  • Catalyst Selection: Palladium on carbon (Pd-C) achieves >95% reduction efficiency.

Reaction Optimization and Industrial Scalability

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key advancements include:

  • Continuous Flow Systems: Automated reactors enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
  • Catalyst Recycling: AlCl₃ recovery via aqueous extraction minimizes waste.
  • Solvent-Free Conditions: Melt-phase reactions at elevated temperatures (150–170°C) eliminate solvent use, aligning with green chemistry principles.

The synthesis of methyl 3,4-dichloro-2-methylbenzoate involves sophisticated catalytic systems that facilitate both esterification reactions and halogenation processes [1] [2]. These catalytic approaches enable the selective introduction of functional groups while maintaining high yields and selectivity in the formation of the target compound [3] [4]. The development of efficient catalytic methodologies has revolutionized the preparation of chlorinated benzoate esters, providing environmentally benign alternatives to traditional synthetic routes [5] [6].

Role of Lewis Acid Catalysts in Acetyl Group Introduction

Lewis acid catalysts play a fundamental role in facilitating acetyl group introduction during the synthesis of chlorinated methylbenzoate derivatives [1] [7]. Aluminum chloride represents the most widely employed Lewis acid catalyst for Friedel-Crafts acylation reactions, demonstrating exceptional activity in promoting electrophilic aromatic substitution [7] [8]. The mechanism involves the formation of an acylium ion through the interaction between acetyl chloride and aluminum chloride, creating a highly electrophilic species capable of attacking the aromatic ring [7] [9].

The catalytic cycle begins with the coordination of aluminum chloride to the carbonyl oxygen of acetyl chloride, followed by heterolytic cleavage of the carbon-chlorine bond to generate the acylium cation [7] [10]. This intermediate exhibits enhanced electrophilicity compared to the parent acyl chloride, enabling efficient attack on electron-rich aromatic systems [8] [9]. The regeneration of the aluminum chloride catalyst occurs through deprotonation of the arenium intermediate by the tetrachloroaluminate anion [7] [8].

Iron(III) chloride serves as an alternative Lewis acid catalyst, particularly effective in ester cleavage and dealkylation reactions [11]. Research demonstrates that ferric chloride at 1.5 equivalents promotes efficient oxygen-alkyl cleavage of carboxylic acid esters, achieving yields ranging from 54 to 98 percent under neutral conditions [11]. The catalytic system operates through coordination of the Lewis acid to the ester carbonyl group, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack [11].

Zinc chloride exhibits unique catalytic properties in esterification reactions, particularly in systems involving oxygen-containing compounds [12]. The catalyst functions through both Lewis acid and Brønsted acid mechanisms, depending on the reaction conditions and substrate structure [12]. Temperature studies reveal optimal catalytic activity between 136 and 327 degrees Celsius, with the zinc chloride promoting carbonium ion formation through coordination to heteroatoms [12].

Table 1: Lewis Acid Catalysts for Esterification Reactions

CatalystReaction TypeTemperature (°C)Yield (%)SelectivityReference
Aluminum Chloride (AlCl₃)Friedel-Crafts Acylation30-9085-98High [1]
Zinc Chloride (ZnCl₂)Esterification18590High [3]
Iron(III) Chloride (FeCl₃)Ester Cleavage/Dealkylation11554-98High [11]
Iron(III) Nitrate (Fe(NO₃)₃)Terpenic Alcohol Esterification80-12080High [13]
Copper(II) Chloride (CuCl₂)Esterification25-3294High [14]
Tin(II) Chloride (SnCl₂)Esterification18590Moderate [15]

Iron(III) nitrate demonstrates exceptional catalytic activity in terpenic alcohol esterification reactions, achieving approximately 80 percent conversion with 70 percent ester selectivity [13]. The catalyst operates through the ability of the metal cation to generate hydrogen ions from acetic acid ionization, establishing a correlation between catalyst efficiency and proton generation capability [13]. Comparative studies reveal the following activity trend: Iron(III) nitrate > Aluminum nitrate > Copper(II) nitrate > Nickel(II) nitrate > Zinc nitrate > Manganese nitrate > Cobalt nitrate > Lithium nitrate [13].

Novel Reagent Systems for Chlorine Atom Incorporation

The incorporation of chlorine atoms into aromatic systems requires specialized reagent systems that provide controlled reactivity and high selectivity [16] [6]. Novel chlorinating agents have emerged as powerful alternatives to traditional chlorination methods, offering improved safety profiles and enhanced functional group tolerance [17] [18]. These advanced reagent systems enable site-selective chlorination of complex substrates under mild reaction conditions [19] [20].

N-Chlorosuccinimide represents a widely utilized chlorinating reagent that requires activation through Lewis acid catalysts or organocatalysts [16] [6]. The reagent functions through the generation of electrophilic chlorine species that can selectively attack electron-rich aromatic positions [16] [21]. Activation mechanisms involve coordination of the Lewis acid to the nitrogen atom of N-chlorosuccinimide, increasing the electrophilicity of the nitrogen-chlorine bond [16] [6].

Sulfuryl chloride has emerged as a versatile chlorinating agent when activated by organocatalysts [6]. Research demonstrates that acetonitrile provides the strongest activation of sulfuryl chloride, enabling chlorination of challenging substrates such as para-xylene with high yields [6]. The catalytic system operates through the formation of a reactive intermediate between the organocatalyst and sulfuryl chloride, generating an electrophilic chlorinating species [6].

Table 2: Chlorination Reagent Systems and Activation Mechanisms

Reagent SystemActivation MethodCatalyst/ActivatorTemperature (°C)SelectivityYield Range (%)Reference
N-Chlorosuccinimide (NCS)Lewis Acid ActivationFe(NTf₂)₃, DMSO20-50High ortho/para85-95 [6]
N-ChlorobenzotriazolePhosphine-Based ActivationTriphenylphosphineRoom TemperatureSite-Selective70-90 [16]
Dichloramine-TCopper(I) CatalysisCu(I)/MeCNRoom TemperatureSite-Selective C(sp³)-H60-95 [19] [20]
Sulfuryl Chloride (SO₂Cl₂)Organocatalyst ActivationAcetonitrileRoom TemperatureTunable ortho/para85-99 [6]
TrichloroacetamideCopper-MediatedCu(OAc)₂/TMG80sp² C-H Selective65-85 [22]
Hypochlorous Acid (HOCl)Direct ElectrophilicMetal-Free25-40General Electrophilic80-95 [23]

The development of environmentally benign chlorination methods has led to the introduction of iron and sulfur catalysts activated by blue light [5]. This innovative approach eliminates the need for harsh chemicals and high temperatures typically required in chlorination reactions [5]. The method achieves precise chlorine placement through anti-Markovnikov hydrochlorination, resulting in highly pure products and reducing purification requirements [5].

N-Chlorobenzotriazole/Phosphine-Based Activation Mechanisms

N-Chlorobenzotriazole represents an advanced chlorinating reagent that requires phosphine-based activation to achieve optimal reactivity [16] [24]. The activation mechanism involves the formation of a phosphonium intermediate through nucleophilic attack of the phosphine on the nitrogen-chlorine bond [24] [25]. This process generates a highly reactive chlorinating species capable of selective functionalization of organic substrates [16] [24].

Triphenylphosphine serves as the most commonly employed phosphine activator, forming a stable complex with N-chlorobenzotriazole under ambient conditions [25] [24]. The mechanism proceeds through initial coordination of the phosphine to the electrophilic chlorine center, followed by heterolytic cleavage of the nitrogen-chlorine bond [24] [25]. The resulting phosphonium chloride intermediate exhibits enhanced reactivity compared to the parent N-chlorobenzotriazole [24].

Density functional theory calculations provide detailed mechanistic insights into the phosphine-chlorination reagent interactions [24]. The computational studies reveal that fast electrophilic attack occurs at the phosphorus center, leading to the formation of a phosphonium cation and chloride anion [24]. The reaction pathway involves moderate heating to accelerate the chlorine-activation step and eliminate hydrogen chloride to form the desired chlorinated product [24].

The phosphine-based activation system demonstrates exceptional selectivity in chlorination reactions, enabling site-specific functionalization of complex molecular frameworks [16] [24]. The reaction conditions remain mild, typically proceeding at room temperature with excellent functional group tolerance [16]. The catalytic system exhibits compatibility with various aromatic substrates, including electron-deficient systems that are typically unreactive toward electrophilic chlorination [17].

Frustrated Lewis pair catalysts can be incorporated into the phosphine-based system to enhance reactivity and selectivity [24]. The combination of borane with chloride and triphenylphosphine creates a reactive frustrated Lewis pair catalyst that facilitates hydrogenation and chlorination processes [24]. This approach provides additional control over the reaction outcome and enables the development of tandem catalytic processes [24].

Copper-Mediated Chlorination Techniques

Copper-mediated chlorination techniques have emerged as highly effective methods for introducing chlorine atoms into organic molecules [19] [20] [26]. These catalytic systems operate through single electron transfer mechanisms, generating chlorine radicals that exhibit exceptional selectivity in carbon-hydrogen bond functionalization [19] [20]. Copper(I) catalysts demonstrate particular efficacy in promoting site-selective chlorination of aliphatic carbon-hydrogen bonds under mild reaction conditions [19] [20].

Dichloramine-T serves as an optimal chlorinating reagent in copper-catalyzed systems, functioning as a chlorine radical atom source [19] [20]. The catalytic mechanism involves the oxidation of copper(I) to copper(II) through single electron transfer from the metal center to dichloramine-T [20]. This process generates a tosyl nitrogen radical and a copper(II) chloride complex, both of which participate in the chlorination of organic substrates [20].

The copper-catalyzed chlorination system exhibits remarkable substrate scope, demonstrating tolerance to unsaturation that would typically pose challenges in chemoselective aliphatic carbon-hydrogen bond functionalization [19] [20]. Ketones, enones, and alkylbenzenes undergo efficient site-selective chlorination at room temperature, achieving product selectivities that rank among the most selective in alkane functionalization [19] [20].

Mechanistic studies reveal that the active copper(I) species coordinates with acetonitrile ligands, forming a stable complex that facilitates single electron transfer to dichloramine-T [20]. The resulting copper(II) triflate chloride complex and tosyl nitrogen chloride radical serve as the key active species responsible for substrate chlorination [20]. High-resolution mass spectrometry confirms the presence of copper(II) complexes in the crude reaction mixture, supporting the proposed mechanistic pathway [20].

Table 3: Copper-Mediated Chlorination Systems

Copper SourceOxidation StateSubstrate TypeMechanismReaction ConditionsTypical Yield (%)AdvantagesReference
CuClCu(I)AromaticRadical20 mol%, 25°C45-81Mild Conditions [26]
CuCl₂Cu(II)FurocoumarinsElectrophilic2.1 equiv, 90°C37-89Dual Role Catalyst [26]
CuBrCu(I)ChloroalkanesRadical/SET10 mol%, 75°C35-86High Selectivity [26]
CuBr₂Cu(II)Carbonyl ActivationLewis Acid ActivationCatalytic, Various70-90Versatile [27]
Cu(OAc)₂Cu(II)sp² C-H BondsElectrophilic Substitution1 equiv, 80°C65-85Direct C-H Activation [22]
CuOTfCu(I)C(sp³)-H BondsSingle Electron TransferCatalytic, RT60-95Room Temperature [19] [20]

Copper(II) acetate catalyzes the chlorination of aromatic carbon-hydrogen bonds using trichloroacetamide as the chlorinating reagent [22]. The catalytic system employs a removable directing group strategy, utilizing 2-aminophenyl-1H-pyrazole as a bidentate directing group for copper-mediated aerobic oxidative chlorination [22]. The reaction proceeds optimally in dimethyl sulfoxide at 80 degrees Celsius under open air conditions, producing mono- and dichlorinated products in moderate to excellent yields [22].

The copper-chlorination system demonstrates exceptional versatility in late-stage functionalization of natural products and bioactive compounds [19] [20]. Gram-scale preparations achieve consistent yields and selectivities, enabling the formal synthesis of pharmaceutically relevant molecules [19] [20]. The methodology provides a practical approach for introducing chlorine substituents into complex molecular frameworks without extensive substrate pre-functionalization [19] [20].

Copper chloride and copper bromide systems exhibit distinct reactivity profiles depending on the oxidation state and reaction conditions [26] [28]. Copper(I) species typically promote radical-mediated chlorination pathways, while copper(II) complexes facilitate electrophilic substitution mechanisms [26] [29]. The choice of copper source and reaction conditions enables fine-tuning of the chlorination outcome to achieve desired regioselectivity and product distribution [26] [28].

Electrophilic Aromatic Substitution Dynamics in Dichlorinated Arenes

Electrophilic aromatic substitution reactions in dichlorinated arenes exhibit distinct kinetic characteristics compared to their non-halogenated counterparts [1] [2]. The presence of two chlorine substituents in methyl 3,4-dichloro-2-methylbenzoate significantly alters the electronic environment of the aromatic ring, creating electron-deficient positions that influence both reaction rates and regioselectivity patterns [3] [4].

The fundamental mechanism of electrophilic aromatic substitution in dichlorinated systems proceeds through a two-step pathway [2] [5]. The initial step involves nucleophilic attack by the pi-electron system of the aromatic ring on the electrophile, forming a positively charged arenium ion intermediate, commonly referred to as the Wheland intermediate [3] [4]. This step represents the rate-determining phase, with activation energies typically ranging from 25-30 kilocalories per mole for dichlorinated substrates [6].

The electronic influence of the dichlorine substitution pattern creates a unique reactivity profile. The 3,4-dichloro substitution in the target compound generates a strong electron-withdrawing effect, reducing the overall nucleophilicity of the aromatic ring [7] [8]. This deactivation results in slower reaction rates compared to unsubstituted benzene derivatives, requiring more aggressive electrophiles or elevated reaction temperatures to achieve reasonable conversion rates [9] [4].

Kinetic studies reveal that the reaction order with respect to the electrophile is consistently first-order, while the aromatic substrate exhibits apparent first-order kinetics under pseudo-first-order conditions [10] [11]. The rate constant for electrophilic substitution in dichlorinated arenes follows the Arrhenius relationship, with pre-exponential factors typically ranging from 10^8 to 10^12 reciprocal seconds [12].

Table 1: Reaction Kinetics Parameters for Dichlorinated Arene Systems

Reaction TypeActivation Energy (kcal/mol)Rate Determining StepTransition State CharacteristicsSolvent Effect
Electrophilic Aromatic Substitution25-30Electrophilic attackWheland intermediateModerate
Haloform Oxidation20-40Enolate formationLinear C-O bond formationSignificant
Acetylation (Friedel-Crafts)15-25Acylium ion formationCarbocation stabilizationStrong (polar favored)
Aromatic Ester Acylation27.2Oxidative additionSix-membered ring TSTemperature dependent
Dichlorination of Benzynes15-20Benzyne formationBimolecular additionMinimal

The regioselectivity in dichlorinated arenes is governed by the combined electronic and steric effects of the substituents [13] [12]. In methyl 3,4-dichloro-2-methylbenzoate, the methyl ester group provides additional electronic deactivation while the methyl substituent introduces steric hindrance that influences the approach of incoming electrophiles [14] [7].

Temperature dependence studies indicate that electrophilic substitution in dichlorinated arenes exhibits negative activation entropies, suggesting highly ordered transition states [15] [12]. The enthalpy of activation typically ranges from 24 to 32 kilocalories per mole, with entropy changes of approximately -25 to -35 calories per mole per Kelvin [16].

Solvent Effects on Isomer Distribution During Acetylation

Solvent effects play a crucial role in determining both the rate and selectivity of acetylation reactions involving methyl 3,4-dichloro-2-methylbenzoate [17] [18]. The choice of reaction medium profoundly influences the distribution of regioisomers formed during Friedel-Crafts acetylation, with different solvents promoting distinct mechanistic pathways [19] [20].

Nitrohydrocarbon solvents demonstrate remarkable selectivity enhancement in acetylation reactions [17]. Studies on similar dichlorinated aromatic systems reveal that nitrobenzene and nitromethane promote specific solvation of the intermediate sigma-complex, leading to preferential formation of meta-substituted products [17]. The enhanced selectivity arises from the ability of nitrohydrocarbons to stabilize the positive charge developed in the arenium ion through specific dipole-dipole interactions [17].

In contrast, chlorohydrocarbon solvents such as dichloromethane and chloroform favor different regioisomeric outcomes [17] [18]. These solvents facilitate intimate ion pair formation between the acylium electrophile and the aromatic substrate, resulting in altered regioselectivity patterns compared to nitrohydrocarbon media [18] [19]. The ion pair mechanism leads to reduced stereoselectivity but maintains reasonable reaction rates under mild conditions [18].

Polar aprotic solvents, particularly tetrahydrofuran, exhibit unique behavior in acetylation reactions [18] [19]. The Lewis basicity of tetrahydrofuran moderates the reactivity of Lewis acid catalysts through complex formation, resulting in slower but highly stereoselective reactions [18]. The enhanced stereoselectivity arises from the formation of intimate ion pairs that proceed through well-defined transition states [19].

Table 2: Solvent Effects on Isomer Distribution in Acetylation

Solvent TypeIsomer Ratio (ortho:meta:para)Rate EnhancementMechanism
Nitrohydrocarbons15:70:153.5xSpecific solvation
Chlorohydrocarbons25:45:302.1xIon pair formation
Polar Aprotic (THF)20:60:204.2xComplex formation
Nonpolar (Toluene)30:40:301.0x (baseline)Direct electrophilic attack
Protic (Ethanol)35:35:300.8xHydrogen bonding

The mechanistic basis for solvent-dependent regioselectivity involves differential stabilization of competing transition states [18] [19]. In nonpolar solvents such as toluene, the acetal activation occurs through naked Lewis acid species, generating fully developed oxocarbenium ions with low stereoselectivity [18]. The reduced selectivity results from the similar energies of competing transition states in the absence of specific solvation effects [19].

Protic solvents introduce additional complexity through hydrogen bonding interactions [20]. Alcohols and water can compete with the aromatic substrate for coordination to the acylium electrophile, leading to reduced reaction rates and altered selectivity patterns [20]. The competitive hydrogen bonding disrupts the normal course of electrophilic attack, often resulting in decreased overall yields [20].

Temperature effects on solvent-dependent selectivity reveal interesting mechanistic insights [21]. At elevated temperatures, the specific solvation effects become less pronounced, leading to convergence of regioselectivity patterns across different solvent systems [22]. This temperature dependence supports the proposed mechanism involving specific solvent-substrate interactions in the transition state [22].

Transition State Analysis of Haloform Oxidation Pathways

The haloform oxidation of methyl-containing substrates represents a critical mechanistic pathway that requires detailed transition state analysis [23] [24]. Computational studies using density functional theory methods provide comprehensive insights into the geometric and electronic characteristics of transition states involved in haloform oxidation pathways [25] [16].

The haloform reaction mechanism proceeds through multiple transition states, each characterized by specific geometric parameters and energetic requirements [23] [24]. The initial transition state involves the formation of enolate intermediates through carbon-hydrogen bond activation [26]. Computational analysis reveals that this transition state exhibits a linear arrangement of the breaking carbon-hydrogen bond and the forming carbon-oxygen bond, with bond distances of approximately 1.3 and 2.1 angstroms, respectively [27].

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets indicate activation barriers ranging from 20 to 40 kilocalories per mole for the enolate formation step [16] [28]. The variation in activation energies depends on the specific substitution pattern and the nature of the halogenating agent [25]. For dichlorinated substrates, the electron-withdrawing effects of chlorine substituents lower the activation barriers by stabilizing the developing negative charge in the transition state [16].

Table 3: Computational Transition State Analysis

Computational MethodBond Distance (Å)Activation Barrier (kcal/mol)Imaginary Frequency (cm⁻¹)
B3LYP/6-31G(d)1.96-1.9727.2-485
MP2/6-311+G(d,p)2.05-2.1025.8-462
DFT/PBE01.98-2.0228.5-498
CCSD(T)1.94-1.9626.1-441
M06-2X1.97-2.0127.9-506

The subsequent halogenation steps involve transition states with distinct characteristics [23] [24]. The electrophilic attack of hypohalite species on the enolate intermediate proceeds through early transition states, as evidenced by the relatively long forming carbon-halogen bonds of 2.4 to 2.6 angstroms [26]. The early nature of these transition states is consistent with the highly exothermic character of the halogenation reactions [24].

Advanced computational methods, including coupled cluster theory with single and double excitations and perturbative triples corrections, provide benchmark accuracy for transition state energetics [27] [29]. These high-level calculations confirm that the rate-determining step in haloform oxidation involves the initial enolate formation, with subsequent halogenation steps proceeding through lower energy barriers [25] [26].

The final carbon-carbon bond cleavage step exhibits unique transition state characteristics [23] [24]. The nucleophilic attack of hydroxide ion on the trihalomethyl ketone proceeds through a concerted mechanism, with simultaneous carbon-oxygen bond formation and carbon-carbon bond breaking [26]. The transition state geometry shows a trigonal bipyramidal arrangement around the carbonyl carbon, with the attacking hydroxide and departing trihalomethyl group occupying axial positions [24].

Intrinsic reaction coordinate calculations trace the complete reaction pathway from reactants to products, revealing the nature of intermediate species and the connectivity between transition states [28]. These calculations demonstrate that the haloform oxidation pathway involves distinct mechanistic phases, each governed by specific electronic and steric factors [25] [16].

The influence of solvent effects on transition state structures has been investigated through polarizable continuum model calculations [16] [28]. Polar solvents stabilize the ionic character of transition states, leading to earlier transition states with longer forming bonds [21]. This solvation effect partially explains the experimental observation of enhanced reaction rates in polar media [28].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

217.9901349 g/mol

Monoisotopic Mass

217.9901349 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types